3-bromo-N'-(methylsulfonyl)benzohydrazide
Overview
Description
3-bromo-N'-(methylsulfonyl)benzohydrazide is a useful research compound. Its molecular formula is C8H9BrN2O3S and its molecular weight is 293.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 291.95173 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Enzyme Inhibition and Biological Activities
- A study by Bayrak et al. (2019) focused on the synthesis of benzyl bromides, including derivatives similar to 3-bromo-N'-(methylsulfonyl)benzohydrazide, and their testing against important enzymes like acetylcholinesterase and carbonic anhydrase I and II. These novel bromophenols showed significant inhibition values, indicating their potential as enzyme inhibitors (Bayrak et al., 2019).
Antimicrobial and Anticancer Evaluation
- Kumar et al. (2017) synthesized a series of 2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides and evaluated them for antimicrobial and anticancer potentials. Some compounds exhibited potent antimicrobial and anticancer activities, showcasing the potential of such derivatives in therapeutic applications (Kumar et al., 2017).
Synthetic Methodologies for Functionalized Molecules
- Cheng et al. (2017) developed Rhodium(III)-catalyzed ortho brominations and iodinations of N-acylsulfoximines, which could be further functionalized to produce alkynylated sulfoximine derivatives and benzothiazines. This study highlights the synthetic utility of bromo-functionalization in creating compounds with wide potential applications (Cheng et al., 2017).
Properties
IUPAC Name |
3-bromo-N'-methylsulfonylbenzohydrazide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O3S/c1-15(13,14)11-10-8(12)6-3-2-4-7(9)5-6/h2-5,11H,1H3,(H,10,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXNMJZJSCINHP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NNC(=O)C1=CC(=CC=C1)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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